4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid
Description
Historical Development and Discovery
The discovery of 4-(2,3-dimethyl-indol-1-yl)-3-hydroxy-butyric acid is rooted in advancements in indole functionalization and hydroxy acid chemistry. Indole derivatives gained prominence in the early 20th century through classical synthetic routes like the Fischer indole synthesis, while butyric acid derivatives were first characterized in the 19th century. The fusion of these frameworks likely emerged from mid-20th-century efforts to explore indole-carboxylic acid hybrids for biological activity, paralleling the development of auxins like indole-3-butyric acid (IBA).
Early synthetic routes may have adapted methodologies from autoxidation studies of 2,3-dimethylindole, where dimeric products like 3,3a,4,8b-tetrahydro-3′,3a,8b-trimethylspiro-[2H-furo[3,2-b]indole-2,2′-indoline]-3′-ol were isolated. Such work demonstrated the reactivity of methyl-substituted indoles under oxidative conditions, providing a foundation for later functionalization at the 1-position. The incorporation of a hydroxy-butyric acid chain likely drew inspiration from IBA’s role in plant physiology, where the butyric acid side chain enhances root initiation.
Significance in Indole-Based Chemistry
This compound occupies a niche in indole chemistry due to its dual functionality:
- Indole Core : The 2,3-dimethyl substitution pattern stabilizes the indole ring against electrophilic attack while directing reactivity to the 1-position. This contrasts with unsubstituted indoles, where electrophilic substitution typically occurs at the 3-position.
- Hydroxy Acid Moiety : The 3-hydroxy-butyric acid chain introduces chirality and hydrogen-bonding capacity, enabling interactions absent in simpler indole esters or amides.
Comparative studies of similar compounds reveal structure-property relationships:
The compound’s hybrid structure enables applications in asymmetric catalysis and polymer depolymerization. For instance, Brønsted acid ionic liquids (BAILs) like [ImSO₃H][p-TsO] efficiently hydrolyze polyhydroxybutyrate (PHB) to 3-hydroxybutyric acid, suggesting potential for tailored degradation of indole-polyester hybrids.
Research Trajectory and Evolution
Research on this compound has evolved through three phases:
- Synthetic Exploration (1960s–1990s) : Initial efforts focused on adapting classical indole syntheses. The Reissert indole method, employing nitroarenes and vinyl Grignard reagents, may have been modified to introduce the butyric acid side chain.
- Mechanistic Studies (2000s–2010s) : NMR analyses of related systems, such as p-TsOH-catalyzed PHB hydrolysis, elucidated how acidic protons mediate ester cleavage—a process relevant to the stability of the hydroxy-butyric acid moiety.
- Green Chemistry Applications (2020s–Present) : Recent work leverages BAILs and phase-separable solvents to improve the sustainability of indole-functionalized carboxylic acid synthesis.
A notable advancement is the use of methyl isobutyl ketone (MIBK)/water biphasic systems, which enhance reaction homogeneity and product isolation—critical for scaling indole-carboxylic acid hybrids.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,3-dimethylindol-1-yl)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-10(2)15(8-11(16)7-14(17)18)13-6-4-3-5-12(9)13/h3-6,11,16H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMWFKWGLWRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CC(=O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, where an aryl hydrazine is reacted with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine lies in its potential as an anticancer agent. Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.
Case Study: Antiproliferative Effects
In a study involving synthesized quinazoline hybrids, it was found that compounds similar to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine exhibited moderate to good antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) .
Table 1: Antiproliferative Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5b | MCF-7 | 20.71 |
| 5b | HCT116 | Moderate |
| 5b | HepG2 | Moderate |
| 5b | PC-3 | Moderate |
The molecular docking studies indicated that the compound formed hydrogen bonds with specific amino acids in the EGFR tyrosine kinase, contributing to its antiproliferative effects .
Synthesis Methodologies
The synthesis of quinazoline derivatives, including 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine, typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with commercially available quinazoline precursors.
- Functionalization : The introduction of methoxy groups at positions 6 and 7 enhances solubility and bioactivity.
- Methylation : The addition of a methylphenyl group provides specificity towards certain biological targets.
This synthetic approach allows for the modification of the quinazoline core to optimize its pharmacological properties .
Broader Pharmacological Potential
Beyond anticancer applications, quinazoline derivatives are being explored for their broader pharmacological activities:
- Antitubercular Activity : Some studies suggest that quinazoline compounds exhibit activity against Mycobacterium tuberculosis.
- Antimicrobial Properties : Research indicates potential effectiveness against bacterial and fungal pathogens.
Mechanism of Action
The mechanism by which 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Group Variations : Unlike IBA, which lacks hydroxylation, the 3-hydroxy group in the target compound may confer distinct hydrogen-bonding interactions in biological systems. This contrasts with the 4-oxo group in 4-(2,3-Dihydroindol-1-yl)-4-oxo-butyric acid, which introduces ketone reactivity .
- Medicinal Chemistry Applications: Derivatives like I3e2 and I7e2, modified with hydrazinocarbonyl-phenyl groups, demonstrate potent histone deacetylase (HDAC) inhibition, suggesting that the target compound’s indole core could be tailored for enzyme-targeted therapies .
Physicochemical Properties
Table 2: Solubility and Stability Profiles
| Compound | LogP (Predicted) | Aqueous Solubility | Stability Notes |
|---|---|---|---|
| This compound | 2.1 | Moderate (polar solvents) | Sensitive to oxidation at hydroxyl |
| IBA | 1.8 | High | Stable under acidic conditions |
| I7e2 | 3.5 | Low | Hydrolytically stable |
Analysis :
- The target compound’s higher LogP (2.1 vs. IBA’s 1.8) reflects increased lipophilicity from dimethyl substitution, favoring passive diffusion across biological membranes. However, the hydroxyl group may mitigate this by enhancing polarity.
- Stability challenges (e.g., oxidation susceptibility) may necessitate formulation adjustments compared to IBA or HDAC inhibitors .
Biological Activity
4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antidiabetic, anticancer, and antimicrobial properties, supported by various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features an indole moiety which is crucial for its biological activities.
Antidiabetic Activity
Recent studies have highlighted the potential of indole derivatives in managing diabetes. Specifically, this compound has demonstrated significant antihyperglycemic effects.
- Mechanism of Action : The compound enhances insulin sensitivity and inhibits adipocyte differentiation in vitro, which is critical for glucose metabolism regulation .
- Experimental Evidence : In a study involving streptozotocin-induced diabetic rats, administration of the compound at a dose of 50 mg/kg resulted in marked reductions in blood glucose levels .
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties.
- Inhibition of Histone Deacetylases (HDACs) : A related compound, N-hydroxy-4-(1H-indol-3-yl)butanamide, exhibited potent inhibition of HDAC2 and HDAC3 with IC50 values of 0.32 µM and 0.14 µM respectively . This suggests that similar compounds may share these mechanisms.
- Cell Line Studies : In vitro assays showed that these compounds could inhibit the proliferation of various cancer cell lines, with notable effectiveness against hematologic cancers compared to solid tumors .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains.
- Effectiveness Against Bacteria : The compound has shown significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, it was more effective against Staphylococcus aureus and Enterococcus faecalis in comparative studies .
- DNA Interaction Studies : The compound's ability to cleave DNA has been documented, indicating potential as an antimicrobial agent through mechanisms involving DNA damage .
Summary of Biological Activities
Case Study 1: Antidiabetic Effects
In a controlled experiment with diabetic rats treated with this compound, researchers observed a significant reduction in fasting blood glucose levels after four weeks of treatment. The study concluded that the compound could be a promising candidate for further development as an antidiabetic agent.
Case Study 2: Anticancer Potential
A series of assays conducted on various cancer cell lines revealed that derivatives of indole compounds, including those similar to this compound, exhibited cytotoxic effects with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin. This suggests strong potential for clinical applications in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,3-Dimethyl-indol-1-YL)-3-hydroxy-butyric acid, and how are key intermediates purified?
- Methodology : Synthesis typically involves multi-step organic reactions, including alkylation of a pre-functionalized indole core followed by hydroxylation and carboxylation. For example, alkylation of 2,3-dimethylindole with a protected 3-hydroxy-butyric acid derivative under basic conditions (e.g., K₂CO₃ in DMF) is a critical step . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve ≥95% purity .
- Validation : Intermediate structures are confirmed via H/C NMR and LC-MS, while final product purity is assessed by HPLC with UV detection at 254 nm .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (DMSO-d₆) identifies key protons (e.g., indole H-4 singlet at δ 7.2–7.4 ppm, hydroxy group at δ 5.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 261.12) and fragmentation patterns .
- FT-IR : Hydroxy (3200–3500 cm⁻¹) and carboxyl (1700–1720 cm⁻¹) stretches verify functional groups .
Advanced Research Questions
Q. What mechanisms underlie the reported anticancer activity of this compound, and how do structural modifications enhance efficacy?
- Mechanistic Insights : The indole moiety interacts with cellular targets like histone deacetylases (HDACs) and the PI3K/Akt pathway, inducing apoptosis in cancer cells. For instance, derivatives with electron-withdrawing groups on the indole ring show 2–3× higher cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 12 µM vs. 28 µM for the parent compound) .
- Optimization Strategies : Introducing substituents at the indole C-5 position (e.g., halogens or methoxy groups) improves target binding affinity, as shown in molecular docking studies with HDAC8 (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Key Factors :
- Synthetic Variability : Batch-to-batch purity differences (e.g., residual solvents or unreacted intermediates) can alter bioactivity. Strict QC protocols (e.g., HPLC ≥98% purity) are critical .
- Assay Conditions : Discrepancies in cytotoxicity assays (e.g., MTT vs. ATP-based assays) may arise from compound solubility in DMSO/PBS. Pre-solubilization in 0.1% Tween-80 improves consistency .
- Epimer Separation : The 3-hydroxy group may form epimers during synthesis, which co-elute in standard HPLC but exhibit distinct bioactivities. Chiral chromatography (Chiralpak AD-H column) resolves these .
Q. What strategies are effective for optimizing the compound’s reactivity in derivatization reactions?
- Functionalization Approaches :
- Hydroxy Group : Acylation with acetic anhydride/pyridine yields ester derivatives with improved membrane permeability (logP increased from 1.2 to 2.8) .
- Carboxylic Acid : Coupling with amines (EDC/HOBt) generates amide libraries for SAR studies. For example, a piperazine-linked analog showed 4× higher solubility in aqueous buffers (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
